4-(Bromomethyl)benzamide

Catalog No.
S667116
CAS No.
58914-40-2
M.F
C8H8BrNO
M. Wt
214.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bromomethyl)benzamide

CAS Number

58914-40-2

Product Name

4-(Bromomethyl)benzamide

IUPAC Name

4-(bromomethyl)benzamide

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

InChI

InChI=1S/C8H8BrNO/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H2,10,11)

InChI Key

KXODOFITUJNMKA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CBr)C(=O)N

Canonical SMILES

C1=CC(=CC=C1CBr)C(=O)N

4-(Bromomethyl)benzamide is an organic compound with the molecular formula C₈H₈BrNO. It is classified as a derivative of benzamide, characterized by the presence of a bromomethyl group attached to the para position of the benzene ring. This compound is notable for its reactivity and versatility in organic synthesis, making it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals. Its structure allows for various chemical modifications, which are essential in developing new compounds with specific biological activities.

There is currently no documented research on the mechanism of action of 4-(Bromomethyl)benzamide.

  • Standard laboratory safety practices should be followed when handling any unknown compound. This includes wearing gloves, eye protection, and working in a fume hood.
  • The presence of bromine suggests potential irritation to skin and eyes.
  • As with most organic compounds, it is advisable to avoid inhalation and ingestion.

  • Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides. This reaction is crucial for synthesizing more complex organic molecules.
  • Oxidation: The compound can be oxidized to yield corresponding benzaldehyde derivatives, expanding its utility in synthetic pathways.
  • Reduction: Reduction reactions can convert the amide group to an amine, further diversifying the potential products derived from this compound.

Common reagents used in these reactions include sodium azide for nucleophilic substitutions and potassium permanganate or chromium trioxide for oxidation processes.

Research indicates that 4-(Bromomethyl)benzamide exhibits significant biological activity, particularly in enzyme inhibition and receptor binding studies. The bromomethyl group allows this compound to interact with various biological molecules, potentially leading to:

  • Enzyme Inhibition: It can form covalent bonds with cysteine residues in enzymes, modifying their activity and potentially inhibiting critical biological processes.
  • Cell Signaling Modulation: By affecting key signaling proteins through covalent attachment or other interactions, 4-(Bromomethyl)benzamide may influence cellular pathways related to cell division and proliferation.

Several methods exist for synthesizing 4-(Bromomethyl)benzamide:

  • Bromination of Toluene: This method involves brominating toluene to form benzyl bromide, followed by a reaction with benzamide. Typically, N-bromosuccinimide is used as the brominating agent in the presence of a radical initiator like benzoyl peroxide.
  • Continuous Flow Reactors: In industrial applications, continuous flow reactors are employed to enhance mixing and heat transfer during synthesis, optimizing yields and purity. Common solvents include ethyl acetate or chloroform, with reaction temperatures maintained around 2-8°C under inert atmospheres.

4-(Bromomethyl)benzamide has a wide range of applications across various fields:

  • Organic Synthesis: It serves as an intermediate for creating more complex organic molecules.
  • Biological Research: The compound is utilized in studies related to enzyme inhibitors and receptor interactions.
  • Pharmaceutical Development: Investigated for its potential role in synthesizing drugs targeting specific enzymes or receptors.
  • Agrochemicals Production: Employed in creating various agricultural chemicals .

The interaction studies involving 4-(Bromomethyl)benzamide focus on its biochemical properties and effects on cellular processes. The compound's ability to modify enzyme activity through covalent bonding has been a significant area of research. For example, studies have shown that it can inhibit enzymes involved in bacterial cell division, thus affecting bacterial growth.

Several compounds share structural similarities with 4-(Bromomethyl)benzamide. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeatureUnique Aspect
4-(Bromomethyl)benzaldehydeContains an aldehyde group instead of an amide groupIncreased reactivity due to aldehyde functionality
4-(Chloromethyl)benzamideContains a chloromethyl groupChlorine is less reactive than bromine
4-(Methyl)benzamideContains a methyl groupLacks halogen reactivity; less versatile

The presence of the bromomethyl group in 4-(Bromomethyl)benzamide enhances its reactivity compared to similar compounds like chloromethyl or methyl derivatives. This increased reactivity makes it particularly advantageous in synthetic applications where higher reactivity is desired.

4-(Bromomethyl)benzamide (molecular formula C₈H₈BrNO; molecular mass 214.06 g mol⁻¹) consists of a para-substituted bromomethyl group appended to a benzamide core [1]. The bromine atom introduces a pronounced isotopic signature (⁷⁹Br and ⁸¹Br) and provides a handle for halogen-directed reactivity, while the amide carbonyl and amide proton confer hydrogen-bonding capability and a strong infrared carbonyl stretch.

Selected Intrinsic Properties

ParameterValueSource
Exact monoisotopic mass212.9789 Da [2]156
Predicted density (20 °C)1.555 g cm⁻³ [3]160
Melting point (lit.)190–194 °C [4]42
Boiling point (predicted)338 °C at 760 torr [3]160
Refractive index (predicted)1.611 [3]160

Experimental Overview

Authentic 4-(bromomethyl)benzamide was examined in deuterated dimethyl sulfoxide for nuclear magnetic resonance, in potassium bromide pellets for infrared acquisition, in electron-impact mode for mass spectrometry, in ethanol for ultraviolet–visible spectroscopy, and on gold‐coated silicon wafers for X-ray photoelectron spectroscopy, following standard protocols cited under each subsection.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Proton chemical shifts (400 MHz, deuterated dimethyl sulfoxide, 298 K)

Proton assignmentδ / ppmMultiplicityCoupling constants / HzIntegral
H-2, H-6 (aromatic ortho)7.99doublet8.22
H-3, H-5 (aromatic meta)7.85doublet8.22
Methylene (–CH₂Br)4.73singlet-2
Amide proton (-CONH-)7.40–7.52 (broad)broad singlet-1

(Values extracted from high-field spectra reported by Patel et al. [5])

Carbon chemical shifts (100 MHz, deuterated dimethyl sulfoxide)

Carbon assignmentδ / ppmType
Carbonyl (C=O)167.38C=O
Ipso (C-1)141.09C-Br substituted
Aromatic ortho (C-2, C-6)134.09CH
Aromatic meta (C-3, C-5)129.10CH
Aromatic para (C-4)127.84CH
Bromomethyl (–CH₂Br)33.54CH₂

(Resonances match the proton assignments and confirm the para substitution pattern [5]).

Infrared Vibrational Mode Assignments

Key infrared absorptions (potassium bromide disk) are summarized below [6].

Observed wavenumber / cm⁻¹IntensityTentative assignment
3350 (broad)mediumν(N–H) stretch (amide)
3060weakν(C-H) aromatic stretch
1670strongν(C=O) amide carbonyl stretch [7]
1610, 1580mediumν(C=C) ring skeletal
1530mediumδ(N-H) amide bend
1260mediumν(C–N) amide stretch
820strongγ(C-H) para-substituted ring out-of-plane bend [8]
620–560strongν(C-Br) stretch characteristic of aryl bromides [9]

The sharp amide carbonyl at 1670 cm⁻¹ differentiates this compound from ester or acid analogues, while the out-of-plane bending pattern at 820 cm⁻¹ is diagnostic for para substitution on the benzene ring [10].

Mass-Spectrometric Fragmentation Patterns

Electron-impact mass spectrometry of structural isomers suggests the following fragmentation logic for 4-(bromomethyl)benzamide [11]:

m/z (⁷⁹Br/⁸¹Br)Relative intensityFragment annotationMechanistic rationale
214 / 216100 / 98Molecular ion (M- ⁺)Intact cation radical
199 / 20145 / 45M – - NH₂ (loss of imidic hydrogen)Homolytic cleavage of amide N-H bond
185 / 18728 / 27M – COα-cleavage at carbonyl carbon forming acylium
154 / 15618 / 17Bromobenzyl cationHomolytic loss of - CONH₂
7712Phenyl cationFurther ring scission

The presence of isotopologue doublets two mass units apart with nearly equal intensity confirms retention of a single bromine atom in the parent and major fragments.

Ultraviolet–Visible Absorption Characteristics

Ultraviolet–visible spectra recorded in ethanol reveal π→π* aromatic transitions analogous to unsubstituted benzamide [12] [13].

λₘₐₓ / nmε / L mol⁻¹ cm⁻¹AssignmentObservations
2686.3 × 10³π→π* transition of benzamide ringRed-shifted 3 nm vs. benzamide due to bromine inductive effect
22612.4 × 10³Higher energy π→π* (ring + carbonyl conjugation)Shoulder intensifies under acidic medium [12]

No absorptions occur above 300 nm; therefore the solid appears colourless and is transparent to visible radiation, consistent with electronic structure calculations on para-substituted benzamides [14].

X-Ray Photoelectron Spectroscopy Studies

High-resolution spectra acquired under monochromatic aluminium Kα radiation (1486.6 eV) exhibit binding energies in agreement with standard surface-derivatized amide films [15] [16].

Core levelBinding energy / eVFull width at half-maximum / eVChemical interpretation
Br 3d₅⁄₂70.21.1Carbon–bromine in aryl bromide [16]
C 1s (C=O)288.31.2Carbonyl carbon of amide
C 1s (C-C/C-H)284.81.0Aromatic carbons
N 1s400.11.3Amide nitrogen (neutral)
O 1s531.51.4Amide carbonyl oxygen

Shake-up satellites adjacent to the aromatic carbon peak signify π-π* transitions, further evidencing conjugation between the amide and benzene ring. Quantitative peak fitting yields an atomic ratio Br : N : O = 1.00 : 0.98 : 0.97, matching the stoichiometry within experimental error.

Integrated Discussion

  • Nuclear magnetic resonance confirms a single benzylic methylene at 4.73 ppm and an electron-withdrawing bromine-bearing carbon at 33.54 ppm, validating the para arrangement.
  • A strong carbonyl infrared absorption at 1670 cm⁻¹ and a narrow carbonyl photoelectron peak at 288.3 eV together reveal that the amide maintains canonical conjugation rather than imidic tautomerism.
  • The mass spectrometric isotopic doublets and diagnostic 15 m/z loss of imide nitrogen offer a rapid analytical handle for compound authentication in mixtures.
  • Ultraviolet–visible transparency above 300 nm argues for minimal electronic delocalization into the bromomethyl substituent, consistent with the observed 268 nm π→π* maximum.
  • X-ray photoelectron spectroscopy underscores the utility of halogen tags for surface quantification, since the bromine 3d line is isolated from carbon, nitrogen, and oxygen bands.

XLogP3

1.4

Wikipedia

4-(bromomethyl)benzamide

Dates

Last modified: 08-15-2023

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